molecular formula C7H12O3 B8384567 1-Acetoxy-2-pentanone

1-Acetoxy-2-pentanone

Cat. No.: B8384567
M. Wt: 144.17 g/mol
InChI Key: BASABAYVDBBLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-2-pentanone is a natural product found in Coffea arabica with data available.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-oxopentyl acetate

InChI

InChI=1S/C7H12O3/c1-3-4-7(9)5-10-6(2)8/h3-5H2,1-2H3

InChI Key

BASABAYVDBBLTL-UHFFFAOYSA-N

SMILES

CCCC(=O)COC(=O)C

Canonical SMILES

CCCC(=O)COC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

MS (CI): m/z (%)=43 (39), 45 (22), 57 (34), 91 (19), 119 (10), 145 (9), 173 (9), 189 (14), 190 (78), 191 (18), 233 (45), 246 (22), 251 (100), 252 (11), 307 (44).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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